molecular formula C16H23N3O4S B2933802 N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1798525-22-0

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2933802
CAS No.: 1798525-22-0
M. Wt: 353.44
InChI Key: IRCFMUSGYYQUPD-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process often involves the use of catalysts and specific conditions of temperature and pressure .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods, such as NMR, IR, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the mechanism of its reactions .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and various types of reactivity .

Scientific Research Applications

Carbonic Anhydrase Inhibition and Cytotoxicity

Research on polymethoxylated-pyrazoline benzene sulfonamides, including compounds similar to N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, has revealed their potential in inhibiting carbonic anhydrase isoenzymes (hCA I and hCA II). These compounds exhibit cytotoxic activities on tumor and non-tumor cell lines, suggesting their relevance in cancer research. For instance, compound 6 from this series demonstrated notable tumor selectivity and can be considered a lead molecule for further investigations (Kucukoglu et al., 2016).

Antimicrobial and Antitubercular Potential

Some derivatives of this compound have been synthesized and assessed for their antimicrobial and antitubercular activities. These compounds, particularly those modified with benzene sulfonamide pyrazole oxadiazole derivatives, have shown promise in inhibiting Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A), a key enzyme in tuberculosis pathogens (Shingare et al., 2022).

Anti-inflammatory and Analgesic Properties

Celecoxib derivatives, structurally related to this compound, have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These compounds were found to be effective in reducing inflammation and pain, and some showed modest inhibition of HCV NS5B RNA-dependent RNA polymerase (RdRp) activities (Küçükgüzel et al., 2013).

Applications in CNS Disorders Treatment

N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, similar in structure to the compound , have been identified as selective 5-HT7 receptor antagonists or multifunctional agents. These compounds have shown potential in treating central nervous system (CNS) disorders, displaying antidepressant-like and pro-cognitive properties in animal models (Canale et al., 2016).

Mechanism of Action

The mechanism of action is typically used in the context of bioactive compounds and refers to how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it .

Future Directions

Future directions could involve potential applications of the compound, further reactions it could undergo, or new synthesis methods .

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-11-16(12(2)19(3)18-11)24(20,21)17-10-15(23-5)13-8-6-7-9-14(13)22-4/h6-9,15,17H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCFMUSGYYQUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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